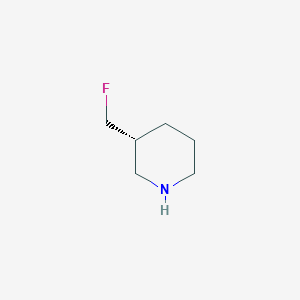

(R)-3-(Fluoromethyl)piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

®-3-(Fluoromethyl)piperidine is a chiral piperidine derivative with a fluoromethyl group attached to the third carbon of the piperidine ring. Piperidine derivatives are known for their wide range of applications in medicinal chemistry due to their unique structural properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction where a suitable piperidine precursor is reacted with a fluoromethylating agent under controlled conditions .

Industrial Production Methods

Industrial production of ®-3-(Fluoromethyl)piperidine may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentration .

Chemical Reactions Analysis

Types of Reactions

®-3-(Fluoromethyl)piperidine can undergo various chemical reactions including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it to different piperidine derivatives.

Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized piperidine derivatives .

Scientific Research Applications

®-3-(Fluoromethyl)piperidine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: It is explored for its potential therapeutic effects in treating neurological disorders.

Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ®-3-(Fluoromethyl)piperidine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

®-2-(Trifluoromethyl)piperidine: Similar in structure but with a trifluoromethyl group instead of a fluoromethyl group.

N-Methylpiperidine: Lacks the fluoromethyl group but shares the piperidine core structure.

Uniqueness

®-3-(Fluoromethyl)piperidine is unique due to the presence of the fluoromethyl group, which can significantly alter its chemical and biological properties compared to other piperidine derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

(R)-3-(Fluoromethyl)piperidine is a substituted piperidine compound that has garnered attention in medicinal chemistry due to its potential biological activities. Piperidine derivatives are known for their diverse pharmacological properties, including anticancer, neuroprotective, and antimicrobial effects. This article reviews the biological activity of this compound, supported by case studies, data tables, and research findings.

Overview of Piperidine Derivatives

Piperidine is a six-membered ring containing one nitrogen atom. Substituents on this ring can significantly alter the compound's biological properties. Research indicates that various piperidine derivatives exhibit a broad spectrum of pharmacological activities, such as inhibition of neurotransmitter uptake, enzyme activity modulation, and interaction with ion channels .

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperidine derivatives. For instance, certain compounds showed significant cytotoxicity against cancer cell lines, inducing apoptosis through mechanisms involving caspase activation . In particular, this compound has been implicated in enhancing the efficacy of existing anticancer agents.

Table 1: Cytotoxicity of Piperidine Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | FaDu Hypopharyngeal | 15 | Apoptosis induction via caspase-3 |

| Reference Drug (Bleomycin) | FaDu Hypopharyngeal | 20 | DNA damage |

Neuroprotective Effects

Piperidine derivatives have shown promise in neuroprotection by modulating neurotransmitter systems. The ability to inhibit neurotransmitter uptake suggests a potential therapeutic role in neurodegenerative diseases such as Parkinson's disease . The PASS analysis indicated that this compound might possess anti-parkinsonian properties based on its predicted interactions with neurotransmitter transporters .

Table 2: Neuroprotective Activity Predictions

| Compound | Predicted Activity | Probability (Pa) |

|---|---|---|

| This compound | Anti-parkinsonian | 0.75 |

| Other Piperidine Derivative | Anti-dyskinetic | 0.68 |

Antimicrobial Properties

The antimicrobial effects of piperidine derivatives have also been explored. For example, some compounds exhibited activity against various microbial strains with low IC50 values, indicating strong antimicrobial potential . The mechanism often involves disruption of microbial membrane integrity or inhibition of key enzymatic pathways.

Table 3: Antimicrobial Activity

| Compound | Microbial Strain | IC50 (µM) |

|---|---|---|

| This compound | H1N1 Virus | 12 |

| Trifluoromethyl Derivative | HSV-1 | 8 |

Study on Enzyme Inhibition

A study evaluated the effects of various piperidine derivatives on enzyme activity related to inflammation and cancer. The results indicated that this compound could inhibit specific kinases involved in cancer progression, further supporting its potential as an anticancer agent .

Pharmacokinetic Properties

Pharmacokinetic studies have shown that modifications in the piperidine structure can enhance metabolic stability and solubility. For instance, incorporating fluorine at specific positions has been linked to improved binding affinities for target receptors while maintaining favorable pharmacokinetic profiles .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for (R)-3-(Fluoromethyl)piperidine, and how can enantiomeric purity be validated?

Methodological Answer: Enantioselective synthesis of this compound typically employs chiral catalysts or auxiliaries. For example, asymmetric hydrogenation or resolution techniques (e.g., chiral chromatography) can isolate the (R)-enantiomer. Key steps include:

- Chiral Resolution : Use of chiral stationary phases in HPLC (e.g., polysaccharide-based columns) to separate enantiomers.

- Polarimetry : Measure optical rotation ([α]D) to confirm enantiomeric excess (e.g., [α]22/D +3.2° in DMF for a related compound) .

- Stereochemical Analysis : X-ray crystallography or NMR with chiral shift reagents to verify configuration.

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- 3D Conformational Analysis : Use X-ray crystallography or computational tools (e.g., DFT calculations) to map bond angles, fluorine orientation, and steric effects. Piperidine ring puckering and fluoromethyl group positioning are critical for target interactions .

- Spectroscopic Techniques :

- NMR : 19F NMR to track fluorine environment; 1H/13C NMR for ring proton assignments.

- IR Spectroscopy : Identify C-F stretching vibrations (~1100 cm⁻¹).

Advanced Research Questions

Q. How does the 3D conformation of this compound influence its pharmacological activity?

Methodological Answer: The fluoromethyl group’s spatial arrangement affects binding to targets like G-protein-coupled receptors (GPCRs) or enzymes. For example:

- Neuropharmacology : Fluorine’s electronegativity and small size enhance binding to hydrophobic pockets (e.g., in mGluR5 antagonists). Compare activity in receptor-binding assays under varying conformational states .

- Computational Modeling : Molecular dynamics simulations to predict binding modes. Studies on analogous compounds (e.g., MTEP) show fluorine’s role in reducing off-target effects .

Q. How can researchers resolve contradictions in pharmacological data for this compound across assays?

Methodological Answer: Contradictions may arise from assay conditions (e.g., pH, co-solvents) or off-target interactions. Mitigation strategies:

- Standardized Assays : Replicate studies in controlled buffers (e.g., HEPES at pH 7.4) to minimize variability.

- Selectivity Screening : Use panels of related receptors (e.g., GPCRs, ion channels) to identify off-target binding .

- Metabolic Stability Tests : Assess liver microsome stability to rule out rapid degradation artifacts.

Q. What are the best practices for ensuring compound stability during storage and handling?

Methodological Answer:

- Storage Conditions : Store at 2–8°C under inert atmosphere (argon) to prevent oxidation or hydrolysis .

- Stability Monitoring : Regular HPLC-MS checks for degradation products (e.g., defluorination or ring-opening).

- Handling Protocols : Use anhydrous solvents and gloveboxes to minimize moisture exposure.

Q. How can researchers optimize the pharmacokinetic profile of this compound derivatives?

Methodological Answer:

- Fluorine Substituent Effects : Fluorine improves metabolic stability by blocking cytochrome P450 oxidation. Compare logP and clearance rates in preclinical models .

- Prodrug Strategies : Introduce ester or carbamate groups to enhance bioavailability, then hydrolyze in vivo .

Q. How can the SPIDER framework structure studies on this compound’s mechanisms?

Methodological Answer:

- Sample : Neuronal cell lines or animal models.

- Phenomenon of Interest : Fluorine’s impact on receptor binding.

- Design : Comparative assays (R vs. S enantiomers).

- Evaluation : IC50, Ki values.

- Research Type : Quantitative structure-activity relationship (QSAR) studies .

Q. What analytical techniques are critical for detecting impurities in synthesized this compound?

Methodological Answer:

- Chiral HPLC : Detect enantiomeric impurities (limit: <0.5%).

- LC-MS/MS : Identify byproducts (e.g., defluorinated species).

- Elemental Analysis : Confirm fluorine content (±0.3% deviation) .

Properties

Molecular Formula |

C6H12FN |

|---|---|

Molecular Weight |

117.16 g/mol |

IUPAC Name |

(3R)-3-(fluoromethyl)piperidine |

InChI |

InChI=1S/C6H12FN/c7-4-6-2-1-3-8-5-6/h6,8H,1-5H2/t6-/m0/s1 |

InChI Key |

XCFQIKQVRXAIEX-LURJTMIESA-N |

Isomeric SMILES |

C1C[C@H](CNC1)CF |

Canonical SMILES |

C1CC(CNC1)CF |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.